molecular formula C15H9F3 B1415797 4-Ethynyl-4'-trifluoromethylbiphenyl CAS No. 1419788-80-9

4-Ethynyl-4'-trifluoromethylbiphenyl

Cat. No.: B1415797
CAS No.: 1419788-80-9
M. Wt: 246.23 g/mol
InChI Key: IEASESBXXWTBRJ-UHFFFAOYSA-N
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Description

4-Ethynyl-4'-trifluoromethylbiphenyl (CAS No. 477587-89-6) is a biphenyl derivative featuring an ethynyl group (-C≡CH) at the 4-position of one phenyl ring and a trifluoromethyl group (-CF₃) at the 4'-position of the adjacent ring. This compound is notable for its unique electronic and steric properties:

  • Ethynyl Group: A strong electron-withdrawing group (EWG) due to sp-hybridization, enhancing conjugation and enabling participation in click chemistry or polymerization reactions.
  • Trifluoromethyl Group: A moderately electron-withdrawing substituent that increases lipophilicity and metabolic stability, making it valuable in materials science and medicinal chemistry .

Applications include its use in OLED materials (e.g., as a building block for organic semiconductors) and as a precursor in synthetic organic chemistry .

Properties

IUPAC Name

1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEASESBXXWTBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl typically involves the coupling of a trifluoromethyl-substituted aryl halide with an ethynyl-substituted aryl compound. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:

    Sonogashira Coupling Reaction:

Industrial Production Methods: In an industrial setting, the synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure

    Substitution: Sodium methoxide in methanol, reflux conditions

Major Products:

    Oxidation: Formation of 4’-trifluoromethylbenzaldehyde

    Reduction: Formation of 4-ethyl-4’-trifluoromethylbiphenyl

    Substitution: Formation of 4-methoxy-4’-trifluoromethylbiphenyl

Scientific Research Applications

4-Ethynyl-4’-trifluoromethylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethynyl-4’-trifluoromethylbiphenyl exerts its effects is primarily related to its electronic structure. The ethynyl group provides a site for π-conjugation, enhancing the compound’s ability to participate in electron transfer processes. The trifluoromethyl group, being highly electronegative, influences the compound’s reactivity and stability by withdrawing electron density from the biphenyl core. These properties make it suitable for applications in electronic devices where efficient charge transport is crucial.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparison of substituent types and positions in analogous biphenyl derivatives:

Table 1: Substituent Effects in Biphenyl Derivatives
Compound Name Substituent 1 (Position) Substituent 2 (Position) Key Properties Reference
4-Ethynyl-4'-trifluoromethylbiphenyl Ethynyl (4) CF₃ (4') High reactivity, OLED applications
4-Methyl-3’-trifluoromethylbiphenyl Methyl (4) CF₃ (3') Moderate lipophilicity, biological activity
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone Methylsulfanyl (4') CF₃ (aromatic) Enhanced stability, enzyme interactions
(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol Fluoro (2') CF₃ (4) Increased electronegativity, drug design

Key Observations :

  • Ethynyl vs. Methyl : The ethynyl group in this compound increases conjugation and reactivity compared to the electron-donating methyl group in 4-Methyl-3’-trifluoromethylbiphenyl .
  • Trifluoromethyl Position : Substituents at the 4'-position (para) maximize steric and electronic effects, whereas 3'-position (meta) analogs exhibit reduced planarity and altered biological interactions .

Electronic and Reactivity Comparisons

The trifluoromethyl and ethynyl groups synergistically enhance the compound’s electrophilicity and stability.

Table 2: Electronic Effects of Substituents
Substituent Type Electron Effect Example Compound Impact on Reactivity
Ethynyl Strong EWG This compound Facilitates cross-coupling reactions
Trifluoromethyl Moderate EWG Same as above Improves metabolic stability
Fluoro Strong EWG (2'-Fluoro-4-(trifluoromethyl)... Enhances electronegativity
Methylsulfanyl Weak EWG/EDG 4'-Methylsulfanyl derivatives Alters redox properties

Research Findings :

  • OLED Applications : Ethynyl-substituted biphenyls (e.g., this compound) exhibit superior charge-transfer efficiency compared to alkyl-substituted analogs (e.g., 4-Ethynyl-4'-propylbiphenyl) due to enhanced conjugation .
  • Biological Activity : Trifluoromethyl groups improve membrane permeability, as seen in 4-Methyl-3’-trifluoromethylbiphenyl, which shows promising interactions with hydrophobic enzyme pockets .

Case Studies :

  • OLED Performance : Ethynyl groups enable π-π stacking in this compound, critical for light-emitting layers in OLEDs .
  • Drug Design : The trifluoromethyl group in 4-Methyl-3’-trifluoromethylbiphenyl prolongs half-life in vivo by resisting oxidative metabolism .

Biological Activity

4-Ethynyl-4'-trifluoromethylbiphenyl (CAS No. 1419788-80-9) is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by an ethynyl group and trifluoromethyl substituents, suggests interesting biological activities that merit detailed investigation.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H12F3\text{C}_{15}\text{H}_{12}\text{F}_3

This structure is notable for its biphenyl core, which is often associated with biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action involves the modulation of specific molecular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines. The ethynyl group is hypothesized to play a crucial role in this activity by facilitating interactions with DNA or RNA, leading to replicative stress in cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Ethynyl groups are known to intercalate into DNA, potentially disrupting replication processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cell lines
Enzyme InhibitionModulation of metabolic enzymes

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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